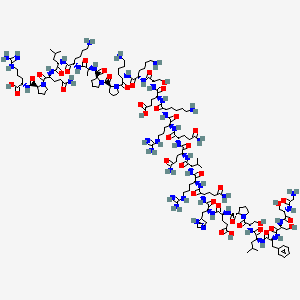

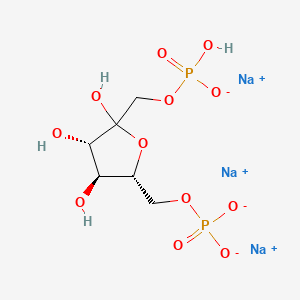

Fructose-1,6-diphosphate sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fructose-1,6-diphosphate sodium salt is a glycolytic intermediate produced by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase. It plays a crucial role in carbohydrate metabolism, including glycolysis and gluconeogenesis. This compound is known for its ability to protect ischemic or hypoxic tissues and is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: Fructose-1,6-diphosphate sodium salt can be synthesized by the phosphorylation of fructose-6-phosphate using phosphofructokinase. The compound is best purified via the acid strychnine salt, which is stable for several months. To remove the strychnine, the solution is adjusted to pH 8.3 with NaOH or KOH, and the precipitate is removed by centrifugation .

Industrial Production Methods: In industrial settings, this compound can be produced by precipitating the ferric salt of fructose-1,6-diphosphate from fermentation broths. This method allows for the separation of the salt from mixtures containing phosphates, monophosphorylated sugars, amino acids, purines, and pyrimidines .

化学反応の分析

Types of Reactions: Fructose-1,6-diphosphate sodium salt undergoes several types of reactions, including:

Phosphorylation: Conversion of fructose-6-phosphate to fructose-1,6-diphosphate.

Hydrolysis: Conversion of fructose-1,6-diphosphate to fructose-6-phosphate and phosphate.

Common Reagents and Conditions:

Phosphofructokinase: Used for phosphorylation reactions.

Fructose-1,6-bisphosphatase-1: Used for hydrolysis reactions.

Major Products:

- Glyceraldehyde-3-phosphate

- Dihydroxyacetone phosphate

科学的研究の応用

Fructose-1,6-diphosphate sodium salt has a wide range of scientific research applications:

- Chemistry: Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .

- Biology: Acts as an allosteric activator of enzymes like pyruvate kinase and NAD±dependent lactate dehydrogenase .

- Medicine: Protects ischemic or hypoxic tissues by augmenting anaerobic carbohydrate utilization and improving cellular energy metabolism .

- Industry: Used in the production of neuroprotective agents and in studies related to brain injury .

作用機序

Fructose-1,6-diphosphate sodium salt exerts its effects by increasing the yield of ATP from anaerobic glycolysis. It breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate, producing ATP. This process helps in the recovery of ischemic tissues by facilitating energy production in an anaerobic environment .

類似化合物との比較

- Fructose-2,6-diphosphate disodium salt: Acts as a potent allosteric activator of phosphofructokinase-1 .

- Calcium fructose-1,6-diphosphate: Evaluated for growth, photosynthesis, nutrient uptake, and systemic resistance to salt in plants .

Uniqueness: Fructose-1,6-diphosphate sodium salt is unique due to its dual role in glycolysis and gluconeogenesis, and its ability to protect ischemic tissues by enhancing anaerobic glycolysis. Its application in various fields, including medicine and industry, highlights its versatility and importance in scientific research .

特性

分子式 |

C6H11Na3O12P2 |

|---|---|

分子量 |

406.06 g/mol |

IUPAC名 |

trisodium;[(2R,3S,4S)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H14O12P2.3Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t3-,4-,5+,6?;;;/m1.../s1 |

InChIキー |

TZPGTGQRVXSGQM-WQXRYRFGSA-K |

異性体SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

正規SMILES |

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)

![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)

![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)